![molecular formula C23H19N3O B5005928 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol, also known as BIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BIBE belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol is not fully understood. However, it has been reported to interact with various molecular targets, including DNA, proteins, and enzymes. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been reported to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest that this compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify in high yield and purity. This compound has also been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and limit its use in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic properties.
将来の方向性
There are several future directions for the research on 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol. One direction is to investigate the structure-activity relationship of this compound and its derivatives to optimize its therapeutic properties. Another direction is to explore the potential of this compound as a combination therapy with other drugs to enhance its efficacy. In addition, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, further research on the mechanism of action of this compound could provide insights into its therapeutic potential and aid in the development of new drugs.
合成法
The synthesis of 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol involves the reaction of 2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazole with ethylene oxide in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. The product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in various research articles and has been found to yield this compound in high purity and yield.
科学的研究の応用
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to have antiviral activity against the hepatitis B virus and the influenza virus. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
2-[2-(4-phenylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-15-14-25-22(16-26-21-9-5-4-8-20(21)24-23(25)26)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,16,27H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQRVUBVVCAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C5=CC=CC=C5N=C4N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

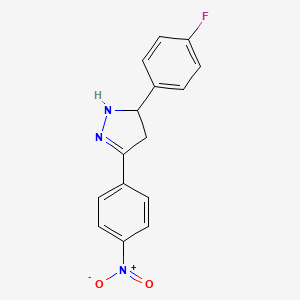
![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)
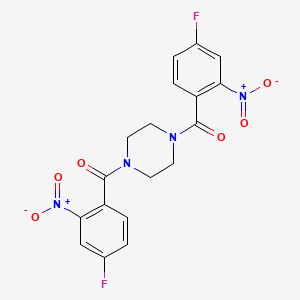
![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)
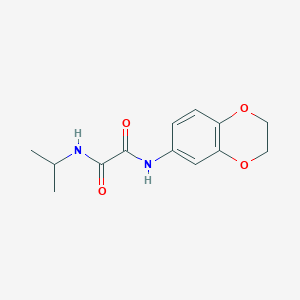
![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)
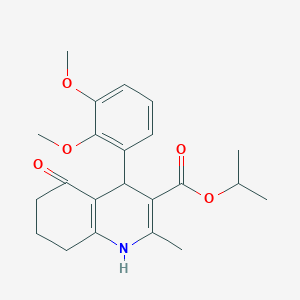
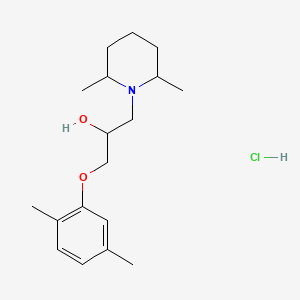
![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)
![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)